1-(tert-Butoxy)-3-methoxy-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butoxy)-3-methoxy-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with tert-butoxy, methoxy, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxy)-3-methoxy-5-(trifluoromethyl)benzene typically involves the introduction of tert-butoxy, methoxy, and trifluoromethyl groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with tert-butyl alcohol, methanol, and trifluoromethylating agents under specific conditions. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for achieving high purity and efficiency in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butoxy)-3-methoxy-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like potassium tert-butoxide (KOt-Bu) and trifluoromethylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
1-(tert-Butoxy)-3-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine: The compound’s structural features may be explored for developing new pharmaceuticals or as a probe in drug discovery.
Wirkmechanismus
The mechanism of action of 1-(tert-Butoxy)-3-methoxy-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The tert-butoxy and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-Butoxy)-4-(trifluoromethyl)benzene: Similar structure but with the methoxy group replaced by a hydrogen atom.
tert-Butylbenzene: Lacks the methoxy and trifluoromethyl groups, making it less reactive and versatile.
1-(tert-Butoxy)-2,4-dinitrobenzene: Contains nitro groups instead of methoxy and trifluoromethyl groups, leading to different reactivity and applications.
Uniqueness
1-(tert-Butoxy)-3-methoxy-5-(trifluoromethyl)benzene is unique due to the combination of tert-butoxy, methoxy, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H15F3O2 |
---|---|
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
1-methoxy-3-[(2-methylpropan-2-yl)oxy]-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H15F3O2/c1-11(2,3)17-10-6-8(12(13,14)15)5-9(7-10)16-4/h5-7H,1-4H3 |
InChI-Schlüssel |
DKCXXJKWXZYOOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=CC(=C1)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.